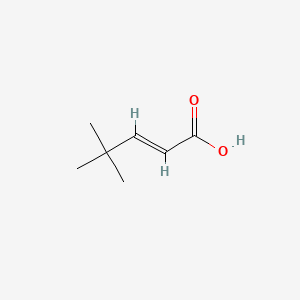

4,4-Dimethyl-2-pentenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6945-35-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-4,4-dimethylpent-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4- |

InChI Key |

RPVPMVHPERYZNF-PLNGDYQASA-N |

SMILES |

CC(C)(C)C=CC(=O)O |

Isomeric SMILES |

CC(C)(C)/C=C\C(=O)O |

Canonical SMILES |

CC(C)(C)C=CC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4,4-Dimethyl-2-pentenoic Acid – Chemical Characterization, Synthesis, and Application Workflows

Executive Summary

In the landscape of modern drug discovery and proteomics, small-molecule building blocks with unique steric and lipophilic profiles are critical for optimizing pharmacokinetics and target binding. 4,4-Dimethyl-2-pentenoic acid is an α,β -unsaturated carboxylic acid characterized by a bulky tert-butyl group adjacent to the alkene moiety. This steric bulk dictates not only its highly stereoselective synthesis but also its utility in restricting the conformational flexibility of derivative pharmacophores. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and a self-validating experimental protocol designed for high-purity isolation.

Physicochemical Profiling & CAS Identification

A common challenge in procuring and documenting 4,4-dimethyl-2-pentenoic acid is navigating its dual Chemical Abstracts Service (CAS) registry numbers. The compound is widely distributed under CAS 6945-35-3 for proteomics research and general biochemical applications[1]. However, computational databases and specific stereochemical registries often classify the strict (E)-isomer (trans-geometry) under CAS 16666-45-8 [2][3]. For robust experimental reproducibility, researchers must verify the stereochemical purity via NMR, regardless of the vendor's primary CAS designation.

Quantitative Data Summary

The following table consolidates the critical physicochemical and computational parameters of the (E)-isomer:

| Property | Value |

| Chemical Name | (E)-4,4-Dimethyl-2-pentenoic acid |

| Primary CAS Number | 6945-35-3[1] |

| Stereospecific CAS Number | 16666-45-8[2] |

| Molecular Formula | C₇H₁₂O₂[1] |

| Molecular Weight | 128.17 g/mol [1] |

| Monoisotopic Exact Mass | 128.0837 Da[3] |

| SMILES | CC(C)(C)/C=C/C(=O)O[3] |

| Predicted XlogP | 1.9 (Indicating moderate lipophilicity)[3] |

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of α,β -unsaturated acids from sterically hindered aldehydes requires careful selection of catalytic conditions to avoid low yields and mixed stereochemistry. The most effective route is the Knoevenagel-Doebner Condensation [4].

Causality of Reagent Selection:

-

Pivaldehyde (Reactant): Provides the tert-butyl core but is highly sterically hindered, making standard aldol additions sluggish.

-

Malonic Acid (Reactant): Acts as the active methylene source, providing the carboxylic acid moiety after decarboxylation.

-

Piperidine/Pyridine (Organocatalysts): Piperidine is chosen because it forms a highly reactive iminium ion intermediate with pivaldehyde. This transient iminium species lowers the LUMO energy, accelerating the nucleophilic attack by the malonate carbanion. Pyridine acts as a solvent and base to facilitate the subsequent decarboxylation.

-

Stereochemical Causality: The thermal decarboxylation of the alkylidenemalonic acid intermediate proceeds via a cyclic, anti-periplanar transition state. The extreme steric bulk of the tert-butyl group forces the carboxylic acid group into a trans position to minimize steric clash, resulting in >95% selectivity for the (E)-isomer.

Caption: Knoevenagel-Doebner condensation pathway for synthesizing (E)-4,4-Dimethyl-2-pentenoic acid.

Experimental Protocol: Stereoselective Synthesis & Self-Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an internal check to verify that the chemical transformation has occurred correctly before proceeding.

Phase 1: Reaction Setup

-

Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (3 volumes).

-

Catalyst Addition: Add catalytic piperidine (0.1 equivalents). Causality: Using only a catalytic amount prevents the formation of unwanted Michael addition side-products.

-

Aldehyde Addition: Slowly add pivaldehyde (1.0 equivalent) at 0°C to control the initial exothermic iminium formation.

-

Reflux: Heat the mixture to 100°C for 4–6 hours. Evolution of CO₂ gas serves as the first visual validation of the decarboxylation step.

Phase 2: Workup and Acid-Base Extraction

-

Quenching: Cool the reaction to room temperature and pour over crushed ice.

-

Acidification: Slowly add 1M HCl until the aqueous layer reaches pH 2. Causality: This protonates the carboxylate salt, converting it into the lipophilic free acid, allowing it to partition into the organic phase.

-

Extraction: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 3: Quality Control & Self-Validation

The protocol's success relies on verifying the stereochemistry. Relying solely on mass spectrometry is insufficient as it cannot distinguish between (E) and (Z) isomers.

-

TLC Monitoring: Run a TLC (Hexane:EtOAc 8:2). A single UV-active spot validates the complete consumption of pivaldehyde and the absence of the dicarboxylic intermediate.

-

¹H-NMR Spectroscopy (The Ultimate Validator): Dissolve the purified product in CDCl₃. Analyze the vinylic protons (C2 and C3).

-

Validation Metric: The coupling constant ( J ) between the two vinylic protons must be calculated. A large coupling constant of J≈15.5 Hz definitively confirms the (E)-configuration. If J≈11 Hz is observed, the protocol has failed, indicating (Z)-isomer contamination.

-

Caption: Self-validating quality control workflow for isolation and stereochemical confirmation.

Applications in Drug Development & Proteomics

Because of its unique structural properties, 4,4-dimethyl-2-pentenoic acid is highly valued in pharmaceutical synthesis.

-

Lipophilic Tail Engineering: The tert-butyl group provides substantial steric shielding and lipophilicity (XlogP = 1.9)[3], which can enhance a drug's membrane permeability while protecting adjacent ester or amide bonds from rapid enzymatic hydrolysis in vivo.

-

Anti-Inflammatory Drug Scaffolds: The acid is utilized as a foundational building block in the synthesis of complex naphthalene derivatives, which are explored for their potent nonsteroidal anti-inflammatory (NSAID) mechanisms[5].

-

Proteomics Research: It is frequently utilized as a specialized biochemical reagent in proteomics to probe enzyme active sites that accommodate branched, aliphatic substrates[1].

References

-

16666-45-8 (C7H12O2) - PubChemLite PubChem / Université du Luxembourg[Link]

-

Naphthalene derivatives - European Patent Office - EP 0486022 A2 European Patent Office (EPO)[Link]

Sources

A Comprehensive Spectroscopic Guide to 4,4-Dimethyl-2-pentenoic Acid

Introduction

4,4-Dimethyl-2-pentenoic acid is an α,β-unsaturated carboxylic acid. Its structure, featuring a tert-butyl group adjacent to a double bond and a carboxylic acid moiety, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing both predicted values and a detailed rationale for these predictions based on fundamental principles and data from similar compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4,4-Dimethyl-2-pentenoic acid, both ¹H and ¹³C NMR will provide critical information about its carbon skeleton and the chemical environment of its protons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of a carboxylic acid like 4,4-Dimethyl-2-pentenoic acid.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4,4-Dimethyl-2-pentenoic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is particularly useful for ensuring the observation of the acidic carboxylic proton.[3]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of Scans: 16-32 (to achieve a good signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

-

-

¹³C NMR:

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Technique: Proton-decoupled for simplified spectra (singlets for each unique carbon)

-

Spectral Width: 0-200 ppm

-

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the five distinct proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is typically in the 10-13 ppm range.[5][6] |

| ~7.1 | Doublet | 1H | =CH-COOH | This vinylic proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It will be split by the adjacent vinylic proton. |

| ~5.8 | Doublet | 1H | -CH= | This vinylic proton is adjacent to the tert-butyl group and will be split by the other vinylic proton. It is expected to be more upfield than the proton at C2 due to the lesser electron-withdrawing effect of the tert-butyl group compared to the carboxylic acid. |

| ~1.1 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This signal is in the typical upfield region for alkyl protons. |

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each of the seven unique carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range.[5] |

| ~150 | =CH-COOH | This vinylic carbon is deshielded due to its sp² hybridization and its proximity to the electronegative oxygen atoms of the carboxylic acid. |

| ~125 | -CH= | This vinylic carbon is also in the downfield region for sp² carbons but is expected to be more upfield than the carbon at C2. |

| ~34 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~29 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group are all equivalent. |

Diagram of NMR Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for volatile organic compounds.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

The sample is vaporized and enters the ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [7]4. The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Proposed Fragment | Rationale |

| 128 | [M]⁺ | The molecular ion, corresponding to the molecular weight of the compound. Its intensity may be weak for some carboxylic acids. [8] |

| 113 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |

| 83 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 57 | [C(CH₃)₃]⁺ | The stable tert-butyl cation, which is often a prominent peak for compounds containing this group. |

| 45 | [COOH]⁺ | The carboxonium ion. |

Diagram of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of 4,4-Dimethyl-2-pentenoic acid in EI-MS.

Conclusion

This guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 4,4-Dimethyl-2-pentenoic acid. By understanding the principles behind these techniques and the predicted spectral features, researchers can confidently identify and characterize this molecule. The provided protocols serve as a starting point for experimental work, and the interpretations offer a framework for data analysis. The combination of these three spectroscopic techniques provides a powerful and complementary approach to the structural elucidation of organic compounds.

References

- (E)-4,4-Dimethylpent-2-ene. PubChem. (n.d.).

- Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark.

- 2-Pentene, 4,4-dimethyl-, (E)-. NIST WebBook. (n.d.).

- C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm... Doc Brown. (n.d.).

- Showing Compound 2,4-Dimethyl-2-pentenoic acid (FDB019470). FooDB. (2010, April 8).

- (E)

- (E)-4,4-Dimethyl-2-pentenoic acid. Santa Cruz Biotechnology. (n.d.).

- 4,4-Dimethylpent-1-ene. PubChem. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025, January 19).

- Moreira, J. L., & Santos, L. (2004). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.

- Spectral Database for Organic Compounds. Wikipedia. (n.d.).

- Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. (2023, April 25).

- A Comparative Guide to the ¹H NMR Spectra of 2,4-Dimethyl-2-pentene and Its Isomers. Benchchem. (n.d.).

- Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. (n.d.).

- 2-Pentene, 4,4-dimethyl-, (E)-. NIST WebBook. (n.d.).

- The 1H NMR spectrum of 2,4-dimethylpentane. Doc Brown. (n.d.).

- Sampling Techniques for FTIR Spectroscopy. JASCO Inc. (n.d.).

- Electron ionization and mass spectrometry. YouTube. (2020, October 17).

- Spectral database for organic compounds, SDBS. Lafayette College Libraries. (n.d.).

- NMR Guidelines for ACS Journals. American Chemical Society. (n.d.).

- Spectral Database for Organic Compounds. Bioregistry. (n.d.).

- Spectroscopy of Carboxylic Acid Deriv

- 4,4-DIMETHYL-1-PENTENE 762-62-9 wiki. Guidechem. (n.d.).

- FTIR Analysis.

- Solved (b) Give brief explanation for the statements below. Chegg.com. (2022, November 14).

- Mass spectrometry of carboxylic acid derivatives.

- Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27).

- 2,4-Dimethyl-2-pentenoic acid AldrichCPR. Sigma-Aldrich. (n.d.).

- 39168-28-0 | (E)-2-Cyano-4,4-dimethylpent-2-enoic acid. ChemScene. (n.d.).

- NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.).

- 2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-. PubChem. (n.d.).

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Regmi, U., et al. (2012). Direct determination of organic acids in wine and wine-derived products by Fourier transform infrared (FT-IR) spectroscopy and chemometric techniques.

- Řezanka, T., & Votruba, J. (2011).

- C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm... Doc Brown. (n.d.).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Stereochemical and Structural Profiling of 4,4-Dimethyl-2-pentenoic Acid: A Comprehensive Guide for Drug Development

Executive Summary

4,4-Dimethyl-2-pentenoic acid (frequently referred to as 3-tert-butylacrylic acid, CAS 6945-35-3) is a highly branched, unsaturated aliphatic carboxylic acid. Characterized by a massive tert-butyl group directly adjacent to a vinylic system, this molecule serves as a rigid, lipophilic building block in the rational design of pharmaceuticals. Its unique steric profile makes it an invaluable intermediate in the synthesis of gabapentinoid sedatives and sterically shielded enzyme inhibitors. This technical guide systematically deconstructs its structural isomerism, stereochemical dynamics, synthetic protocols, and analytical validation methods.

Structural Isomerism and Molecular Architecture

The molecular formula C₇H₁₂O₂ encompasses a diverse chemical space of structural isomers. However, the specific connectivity of 4,4-dimethyl-2-pentenoic acid dictates unique physical and chemical constraints that are highly prized in drug development.

Crucially, positional isomerism of the double bond within this specific carbon framework is restricted. While a 2-pentenoic acid can easily form, the corresponding 4,4-dimethyl-3-pentenoic acid is structurally impossible . The C4 position is a quaternary carbon—bonded to three methyl groups and the C3 carbon. Lacking any alpha-protons, C4 cannot participate in a C3=C4 double bond without violating the octet rule.

Table 1: Comparative Structural Isomers of C₇H₁₂O₂

| Isomer Name | Structural Features | Drug Development Utility |

| 4,4-Dimethyl-2-pentenoic acid | tert-Butyl group at C3; rigid vinylic spacer. | High; lipophilic shielding, rigid pharmacophore. |

| Cyclohexanecarboxylic acid | Saturated 6-membered ring. | Moderate; conformational flexibility, bulk. |

| 2-Heptenoic acid | Linear 7-carbon chain with C2=C3 unsaturation. | Low; highly flexible, susceptible to rapid β-oxidation. |

| 1-Methylcyclopentanecarboxylic acid | 5-membered ring with quaternary C1. | Moderate; distinct steric profile but lacks vinylic reactivity. |

Stereochemistry: The E vs Z Dichotomy

The presence of the C2=C3 double bond introduces geometric isomerism, yielding either the E (trans) or Z (cis) configuration. In the context of 4,4-dimethyl-2-pentenoic acid, the stereochemical landscape is entirely dictated by the extreme steric bulk of the tert-butyl group .

-

(E)-4,4-Dimethyl-2-pentenoic acid: This is the thermodynamically favored isomer. The tert-butyl group and the carboxylic acid moiety are oriented antiperiplanar to each other, minimizing steric repulsion.

-

(Z)-4,4-Dimethyl-2-pentenoic acid: This isomer is kinetically and thermodynamically disfavored. The synperiplanar arrangement forces the massive tert-butyl group into the spatial domain of the carboxylic acid, inducing severe A-1,3 (allylic) strain.

Caption: Stereochemical divergence and thermodynamic stability of E/Z isomers.

Synthetic Workflows and Stereocontrol

The standard synthetic route to (E)-4,4-dimethyl-2-pentenoic acid is the Knoevenagel condensation of pivalaldehyde (2,2-dimethylpropanal) with malonic acid . This method is highly stereoselective, exclusively yielding the E-isomer due to the steric demands of the transition state during the decarboxylation step.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesize and isolate (E)-4,4-dimethyl-2-pentenoic acid.

-

Reagent Charging: To a dry, 250 mL round-bottom flask equipped with a reflux condenser, add pivalaldehyde (1.0 equiv, 50 mmol) and malonic acid (1.1 equiv, 55 mmol).

-

Catalyst Addition: Add 25 mL of anhydrous pyridine followed by a catalytic amount of piperidine (0.1 equiv, 5 mmol).

-

Causality: Pyridine acts as both the solvent and a mild base. Piperidine forms a highly reactive iminium ion intermediate with pivalaldehyde, significantly accelerating the nucleophilic attack by the malonate enolate.

-

-

Reflux & Decarboxylation: Heat the mixture to 80–100 °C under a nitrogen atmosphere.

-

Causality: Heating drives the condensation and the subsequent decarboxylation (-CO₂) of the intermediate alkylidene malonate. The massive steric bulk of the tert-butyl group forces the intermediate into a conformation that exclusively eliminates to form the trans-alkene, avoiding the high-energy cis-transition state.

-

-

Reaction Monitoring: Monitor the reaction via TLC until CO₂ evolution ceases and the aldehyde is consumed (typically 4-6 hours).

-

Workup & Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl to pH 2.

-

Causality: Acidification is strictly required to protonate the soluble carboxylate salt back into the free carboxylic acid, enabling its partition into the organic phase during extraction.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from a hexanes/ethyl acetate mixture to yield pure (E)-4,4-dimethyl-2-pentenoic acid.

Caption: Workflow for the stereoselective synthesis of (E)-4,4-dimethyl-2-pentenoic acid.

Analytical Differentiation: Self-Validating Systems

To ensure scientific integrity, the synthesized product must be validated. ¹H-NMR spectroscopy acts as the definitive self-validating system for assigning the E vs Z stereochemistry of alkenes .

Because the adjacent C4 is a quaternary carbon, there are no allylic protons to cause complex splitting. Consequently, the vinylic protons at C2 (alpha) and C3 (beta) form a simple, easily interpretable AB (or AX) spin system. The dihedral angle between the trans-vinylic protons in the E-isomer results in a large scalar coupling constant (³J_{HH}).

Table 2: Quantitative ¹H-NMR Validation Parameters (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³J_{HH}) | Stereochemical Implication |

| C3-H (beta) | ~7.05 | Doublet (d) | 15.8 Hz | Large J confirms trans (E) geometry. |

| C2-H (alpha) | ~5.78 | Doublet (d) | 15.8 Hz | Large J confirms trans (E) geometry. |

| C4-(CH₃)₃ | ~1.10 | Singlet (s) | N/A (9H) | Confirms tert-butyl group integrity. |

Note: If the kinetically disfavored Z-isomer were present, the vinylic coupling constant would be significantly smaller (10.0 – 12.0 Hz). The observation of exclusively 15.8 Hz doublets self-validates the stereoselectivity of the Knoevenagel protocol.

Applications in Drug Development

In medicinal chemistry, 4,4-dimethyl-2-pentenoic acid is utilized not merely as a reagent, but as a strategic structural motif .

-

Gabapentinoid Derivatives: It serves as a critical intermediate in the synthesis of 3-alkyl-4-aminobutyric acid derivatives. As noted in patent literature regarding sedatives containing isobutyl GABA derivatives , the rigid tert-butyl group dictates the stereochemical outcome of subsequent Michael additions, enabling the synthesis of highly specific enantiomers for neuropathic pain management.

-

Lipophilic Shielding: The massive tert-butyl group provides exceptional steric shielding. When incorporated into enzyme inhibitors, it can protect adjacent ester or amide bonds from rapid enzymatic hydrolysis in vivo, thereby extending the pharmacokinetic half-life of the drug candidate.

References

-

American Chemical Society. "Effect of an alkynyl group on the regio- and stereochemistry of the ring opening of 1,2-epoxides." ACS Publications. [Link]

- Google Patents. "JP3693258B2 - Sedative containing isobutyl GABA or a derivative thereof.

-

SpectraBase. "E-4,4-Dimethyl-2-pentenoic-acid NMR Spectral Data." John Wiley & Sons, Inc.[Link]

Methodological & Application

Using 4,4-Dimethyl-2-pentenoic acid in organic synthesis

Application Note: 4,4-Dimethyl-2-pentenoic Acid as a Sterically Hindered Building Block for Complex Molecule Synthesis

Introduction and Structural Rationale

(E)-4,4-Dimethyl-2-pentenoic acid (CAS: 6945-35-3), also known as trans-4,4-dimethylpent-2-enoic acid, is an α,β -unsaturated carboxylic acid characterized by an exceptionally bulky tert-butyl group adjacent to the alkene system.

In complex molecule synthesis and drug development, steric hindrance is often viewed as a barrier. However, when strategically deployed, it becomes a powerful tool for inducing conformational bias and directing stereoselectivity. The tert-butyl group in 4,4-dimethyl-2-pentenoic acid effectively shields one face of the molecule, preventing unwanted side reactions (such as premature polymerization) and forcing incoming nucleophiles or radicals to adopt highly specific trajectory angles. This makes it a highly prized building block for the synthesis of sterically hindered Gabapentinoid analogues (e.g., 3-tert-butyl GABA)[1] and chiral γ -lactams via photoredox catalysis [2].

Synthetic Workflows and Divergence

The utility of 4,4-dimethyl-2-pentenoic acid relies on the initial activation of its carboxylic acid moiety, which subsequently dictates the reaction pathway. The flowchart below illustrates the two primary synthetic trajectories utilized in modern pharmaceutical development.

Figure 1: Synthetic divergence of 4,4-Dimethyl-2-pentenoic acid into complex pharmaceutical targets.

Application 1: Synthesis of Gabapentinoid Analogues

Mechanistic Causality

Gabapentinoids (such as pregabalin, which is 3-isobutyl GABA) are synthesized via the Michael addition of nitromethane to an α,β -unsaturated ester, followed by reduction. However, attempting a standard Michael addition on the ethyl ester of 4,4-dimethyl-2-pentenoic acid typically fails due to the extreme steric bulk of the tert-butyl group at the β -position.

To overcome this, the reaction necessitates strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine [1]. DBU completely deprotonates nitromethane to form a highly reactive nitronate anion, providing sufficient thermodynamic driving force to overcome the steric activation energy barrier at the β -carbon.

Figure 2: Mechanistic pathway of DBU-mediated Michael addition overcoming steric hindrance.

Protocol: DBU-Mediated Michael Addition

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the reaction proceeds correctly.

-

Esterification (Pre-step): Convert 4,4-dimethyl-2-pentenoic acid to its ethyl ester using ethanol and catalytic H2SO4 under reflux.

-

Validation: TLC (Hexane:EtOAc 9:1) will show a shift from baseline (free acid) to Rf≈0.7 .

-

-

Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve ethyl 4,4-dimethyl-2-pentenoate (10 mmol) in anhydrous nitromethane (15 mL). Nitromethane acts as both the reagent and the solvent.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add DBU (12 mmol, 1.2 eq) dropwise over 10 minutes.

-

Validation: The solution will transition from colorless to a pale yellow/orange hue, indicating the formation of the nitronate anion.

-

-

Reaction: Remove the ice bath and heat the mixture to 60 °C for 24 hours. The elevated temperature is mandatory to overcome the steric shielding of the tert-butyl group.

-

Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with 1M HCl (2 x 20 mL) to remove DBU, followed by brine (20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Analytical IPC: Analyze the crude mixture via 1H -NMR.

-

Validation: The disappearance of the distinct alkene doublets (typically around δ 5.7 and 7.0 ppm) and the appearance of aliphatic multiplets confirm the successful addition.

-

Application 2: Enantioselective Radical Conjugate Addition

Mechanistic Causality

For advanced chiral synthesis, 4,4-dimethyl-2-pentenoic acid is utilized in photoredox-catalyzed radical conjugate additions [2]. Direct addition to the free acid is inefficient due to poor electrophilicity. Therefore, the acid is converted into a mixed pivalic anhydride . The bulky pivaloyl group serves a dual purpose: it activates the α,β -unsaturated system for radical attack while sterically blocking unwanted nucleophilic attack at the carbonyl carbon.

Protocol: Synthesis of (E)-4,4-dimethylpent-2-enoic pivalic anhydride

-

Setup: In a flame-dried flask under nitrogen, dissolve (E)-4,4-dimethyl-2-pentenoic acid (369 mg, 2.88 mmol) in dry dichloromethane (10 mL).

-

Base Addition: Add triethylamine (3.16 mmol, 1.1 eq) and cool the mixture to 0 °C.

-

Activation: Add pivaloyl chloride (0.35 mL, 2.88 mmol) dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

-

Validation: The formation of a white precipitate (triethylamine hydrochloride) serves as an immediate visual confirmation of the reaction's progress.

-

-

Workup: Filter the precipitate through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO3 , dry over MgSO4 , and concentrate.

-

Analytical IPC: The product should be a clear, colorless liquid.

-

Validation: 1H -NMR (500 MHz, CDCl3 ) must show two distinct tert-butyl singlets at δ 1.29 (s, 9H, pivaloyl) and δ 1.11 (s, 9H, substrate), alongside the alkene protons at δ 7.08 (d, J = 15.8 Hz, 1H) and δ 5.76 (d, J = 15.9 Hz, 1H) [2].

-

Quantitative Data Summary

The table below summarizes the reaction conditions and expected outcomes for the key transformations of 4,4-dimethyl-2-pentenoic acid, allowing researchers to compare the thermodynamic requirements of each pathway.

| Transformation | Reagents / Catalyst | Temp / Time | Key IPC Marker ( 1H -NMR) | Expected Yield |

| Esterification | EtOH, cat. H2SO4 | 78 °C / 12 h | Loss of broad -OH peak (~11 ppm) | > 95% |

| Mixed Anhydride Formation | Pivaloyl Chloride, Et3N , DCM | 0 °C to RT / 2.5 h | Two t-butyl singlets ( δ 1.29, 1.11) | ~ 90% |

| Michael Addition | CH3NO2 , DBU (1.2 eq) | 60 °C / 24 h | Loss of alkene doublets ( δ 5.7, 7.0) | 75 - 85% |

| Radical Conjugate Addition | α -amino radical, Ru(bpy)3, Isothiourea | RT / 4 h (hv) | Formation of γ -lactam ring protons | 60 - 80% (High er) |

Table 1: Comparative reactivity profile and validation metrics for 4,4-Dimethyl-2-pentenoic acid derivatives.

References

- Title: Sedative containing isobutyl GABA or a derivative thereof (Patent JP3693258B2 / US5563175A)

-

Title: Isothiourea-catalysed enantioselective radical conjugate addition under batch and flow conditions Source: Chemical Communications (RSC Publishing), 2022, 58, 7277-7280. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-2-pentenoic Acid

Welcome to the technical support resource for the synthesis of 4,4-dimethyl-2-pentenoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during its synthesis. We will focus primarily on the most common and direct synthetic route: the Knoevenagel-Doebner condensation of pivalaldehyde with malonic acid, followed by decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of a higher molecular weight impurity. What is the likely cause?

A1: The most probable cause is incomplete decarboxylation of the intermediate, 4,4-dimethyl-2-pentenylidenemalonic acid. The Knoevenagel-Doebner reaction first forms this dicarboxylic acid, which is then heated, typically in the presence of a base like pyridine, to eliminate CO2 and yield the final product.[1][2] Insufficient heating time, too low a temperature, or inefficient heat transfer within the reaction vessel can lead to the persistence of this intermediate.

Troubleshooting Steps:

-

Verify Reaction Temperature: Ensure the reaction mixture reaches the necessary temperature for decarboxylation (typically refluxing in a solvent like pyridine or toluene).

-

Increase Reaction Time: Extend the heating period to drive the reaction to completion.

-

Monitor CO2 Evolution: The reaction's progress can be monitored by observing the cessation of carbon dioxide bubbling.

Q2: I've isolated my product, but NMR analysis suggests a mixture of geometric isomers. How can I resolve this and favor the desired (E)-isomer?

A2: While the Knoevenagel condensation often favors the thermodynamically more stable (E)-isomer, the formation of the (Z)-isomer is a common side-product.[1] The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and base. In some cases, equilibration to the more stable (E)-isomer can be achieved post-synthesis.

Strategies to Favor the (E)-Isomer:

-

Thermodynamic Control: Prolonged heating during the decarboxylation step can sometimes facilitate isomerization to the more stable trans-isomer.

-

Catalytic Isomerization: Traces of acid or iodine under thermal or photochemical conditions can be used to isomerize the cis-double bond to the trans configuration.[3] However, this requires careful optimization to avoid other side reactions.

-

Purification: The isomers can often be separated by fractional distillation under reduced pressure or by preparative chromatography, although their similar physical properties can make this challenging.

Q3: My reaction yield is low, and I've isolated a viscous, high-boiling point residue. What could this be?

A3: A common cause for low yields and the formation of a high-boiling residue is the Michael addition of the malonic acid enolate onto the α,β-unsaturated product.[4] The product, 4,4-dimethyl-2-pentenoic acid, is a Michael acceptor. The nucleophilic enolate of malonic acid, present in excess or under prolonged reaction times, can attack the β-carbon of the product, leading to a tricarboxylic acid adduct.

Mitigation Strategies:

-

Control Stoichiometry: Use a slight excess of the aldehyde (pivalaldehyde) relative to malonic acid to ensure the malonic acid is consumed.

-

Temperature and Time Management: Avoid unnecessarily long reaction times or excessively high temperatures after the initial condensation, as this can favor the Michael addition.

-

Order of Addition: Adding the aldehyde slowly to the mixture of malonic acid and base can help maintain a low concentration of the product, minimizing its chance of acting as a substrate for a subsequent Michael reaction.

Troubleshooting Guide: In-Depth Analysis

Issue 1: Persistent Malonic Acid in the Final Product

-

Observation: The purified product is contaminated with unreacted malonic acid. This is often detected by its high polarity on TLC or by its characteristic signals in NMR spectroscopy.

-

Root Cause Analysis: This is a straightforward issue of incomplete reaction. Pivalaldehyde is sterically hindered, which can slow down the initial condensation step.

-

Solution Protocol:

-

Ensure Catalyst Activity: Use fresh, high-quality base (e.g., anhydrous pyridine or piperidine). The presence of water can interfere with the catalyst's activity.

-

Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time for the initial condensation step before proceeding to decarboxylation. A common approach is to heat the aldehyde, malonic acid, and base at a moderate temperature (e.g., 80-100 °C) until the starting materials are consumed (monitored by TLC or GC) before raising the temperature for decarboxylation.

-

Purification: Malonic acid can be removed by washing the organic extract with a small amount of cold water. However, this may lead to some loss of the desired carboxylic acid product into the aqueous layer. A basic wash (e.g., with sodium bicarbonate solution) will extract both acids, so this should be followed by acidification and re-extraction.

-

Issue 2: Formation of 2,2-Dimethyl-1-propanol and Formate

-

Observation: GC-MS analysis reveals the presence of 2,2-dimethyl-1-propanol (neopentyl alcohol) and formate salts in the crude product, particularly when strong bases are used or if reaction temperatures are excessive.

-

Root Cause Analysis: Pivalaldehyde lacks α-hydrogens, making it unable to undergo a typical aldol self-condensation. However, under strongly basic conditions, it can undergo a Cannizzaro-type reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid (formic acid in this case, due to the reaction with the base).

-

Solution Protocol:

-

Use a Weaker Base: The Knoevenagel-Doebner reaction is typically catalyzed by weaker amine bases like pyridine or piperidine, which are not strong enough to promote the Cannizzaro reaction.[1] Avoid strong bases like NaOH or KOH.

-

Strict Temperature Control: Do not allow the reaction temperature to exceed the optimal range for the condensation.

-

Experimental Protocols & Data

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol is a standard starting point for the synthesis.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malonic acid (1.0 eq) and pivalaldehyde (1.1 eq) in pyridine (2-3 volumes).

-

Condensation: Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the disappearance of pivalaldehyde by TLC or GC.

-

Decarboxylation: Increase the temperature to reflux (approx. 115 °C) and maintain for 4-6 hours, or until CO2 evolution ceases.

-

Workup: Cool the reaction mixture to room temperature. Pour into a separatory funnel containing 2M HCl and ice, sufficient to neutralize the pyridine. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Table 1: Physical Properties of Product and Potential Side-Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4,4-Dimethyl-2-pentenoic acid | C7H12O2 | 128.17 | ~110-112 @ 10 mmHg | 13-15 |

| (Z)-4,4-Dimethyl-2-pentenoic acid | C7H12O2 | 128.17 | N/A | N/A |

| 4,4-Dimethyl-2-pentenylidenemalonic acid | C8H12O4 | 188.18 | Decomposes | N/A |

| Pivalaldehyde | C5H10O | 86.13 | 74-75 | -6 |

| Malonic Acid | C3H4O4 | 104.06 | Decomposes at 135 | 135-137 |

Note: Data is approximate and may vary with pressure and purity.

Visualized Mechanisms and Workflows

Core Reaction Pathway

Caption: Knoevenagel-Doebner reaction pathway.

Side-Product Formation Pathways

Caption: Formation of common side-products.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting.

References

- Method for preparing 4-pentenoic acid. (2008). Google Patents.

-

Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Retrieved from [Link]

-

Compound 2,4-Dimethyl-2-pentenoic acid (FDB019470). (2010). FooDB. Retrieved from [Link]

- Isomerization of alpha-beta unsaturated carboxylic acids. (1952). Google Patents.

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Tu, Y., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]

-

Malonic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

bicyclo[2.1.0]pent-2-ene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Du Plessis, L. M. (1979). Isomerization of the double bonds of a conjugated fatty acid during beta-oxidation. Lipids. Retrieved from [Link]

-

Chemistry Reformatsky Reaction. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

-

The Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Method for producing 4-pentenoic acid. (n.d.). Google Patents.

-

Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. Retrieved from [Link]

-

α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Reformatsky reaction. (2019). BYJU'S. Retrieved from [Link]

-

Pop, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Retrieved from [Link]

-

Illmann, N., et al. (2022). Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Carrera, C., et al. (2023). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem. Retrieved from [Link]

-

mechanism of reformatsky reaction | organic chemistry. (2021). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of Commercial 4,4-Dimethyl-2-pentenoic Acid

Welcome to the technical support center for the purification of commercial 4,4-Dimethyl-2-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity (E)-4,4-Dimethyl-2-pentenoic acid for their work. Commercial grades of this reagent can contain various impurities that may interfere with downstream applications. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process.

Understanding the Importance of Purity

4,4-Dimethyl-2-pentenoic acid is a valuable building block in organic synthesis. The presence of impurities, even in small amounts, can lead to side reactions, lower yields, and difficulties in product isolation and characterization. For applications in drug development and other sensitive research areas, starting with a well-characterized, high-purity reagent is crucial for obtaining reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you might encounter during your experiments.

Question 1: My commercial 4,4-Dimethyl-2-pentenoic acid is a yellowish oil, but the pure compound is a solid. What are the likely impurities?

Answer:

The presence of a liquid or oily state at room temperature, when a solid is expected, is a strong indicator of significant impurities that are depressing the melting point. The yellowish color also suggests the presence of byproducts. Based on common synthesis routes for α,β-unsaturated carboxylic acids, the likely impurities include:

-

Geometric Isomer (Z)-4,4-Dimethyl-2-pentenoic acid: The cis-isomer often forms alongside the desired trans-isomer and can be difficult to separate due to similar physical properties.

-

Unreacted Starting Materials: Depending on the synthetic route, these could include pivalaldehyde, acetone, or related compounds.

-

Saturated Analog (4,4-Dimethylpentanoic acid): If a reduction step is involved in a related synthesis, over-reduction can lead to the saturated version of the target molecule.

-

Solvent Residues: Residual solvents from the synthesis or initial workup may be present.

Question 2: How can I remove the (Z)-isomer of 4,4-Dimethyl-2-pentenoic acid?

Answer:

Separating geometric isomers can be challenging. Here are a few methods, in order of increasing complexity and effectiveness:

-

Fractional Vacuum Distillation: While the boiling points of the (E) and (Z) isomers are likely very close, careful fractional distillation under reduced pressure may provide some enrichment of the desired (E)-isomer. This method is most effective if there is a significant difference in the boiling points of other impurities.

-

Recrystallization: This is often the most effective method for removing the (Z)-isomer. The key is to find a solvent system where the (E)-isomer has lower solubility than the (Z)-isomer, especially at lower temperatures. You may need to screen several solvents.

-

Chromatography:

-

Flash Column Chromatography: Using a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the isomers.

-

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is a highly effective, albeit more expensive and time-consuming, method for separating geometric isomers.[1] Silver ion chromatography is particularly adept at separating compounds based on the geometry of their double bonds.[2][3]

-

Question 3: I tried to purify my 4,4-Dimethyl-2-pentenoic acid by distillation at atmospheric pressure, but it seemed to decompose. What went wrong?

Answer:

4,4-Dimethyl-2-pentenoic acid has a high boiling point (210.5°C at 760 mmHg).[4] Heating organic compounds, especially those with functional groups like carboxylic acids and double bonds, to such high temperatures can cause decomposition, polymerization, or other side reactions.[5]

The correct approach is vacuum distillation .[6][7] By reducing the pressure, you lower the boiling point of the compound to a temperature where it is thermally stable. For a compound with a boiling point over 150°C at atmospheric pressure, vacuum distillation is strongly recommended.[5]

Question 4: My recrystallization attempt resulted in a very low yield. How can I improve it?

Answer:

Low yield in recrystallization is a common problem and can be attributed to several factors:

-

Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[8][9] Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling.

-

Cooling the solution too quickly: Rapid cooling can cause the compound to precipitate as a fine powder, trapping impurities.[9] Slow cooling allows for the formation of larger, purer crystals.

-

Choosing an inappropriate solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][10]

To improve your yield, try the following:

-

Add the hot solvent in small portions until the solid just dissolves.

-

Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

If the yield is still low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

Frequently Asked Questions (FAQs)

What are the key physical properties of (E)-4,4-Dimethyl-2-pentenoic acid?

| Property | Value | Source |

| CAS Number | 6945-35-3 | [4][11] |

| Molecular Formula | C₇H₁₂O₂ | [4][11] |

| Molecular Weight | 128.17 g/mol | [4][11] |

| Boiling Point | 210.5°C at 760 mmHg | [4] |

| Density | 0.968 g/cm³ | [4] |

| Appearance | Solid | Inferred from high MW |

What is a good starting point for choosing a recrystallization solvent?

A good starting point is to test the solubility of your crude material in a range of solvents with varying polarities. Common choices include:

-

Non-polar: Hexanes, heptane

-

Intermediate polarity: Toluene, diethyl ether, ethyl acetate

-

Polar: Acetone, ethanol, water

You can perform small-scale solubility tests in test tubes to observe which solvents dissolve the compound when hot but lead to crystal formation upon cooling. A mixed solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be very effective.[10]

What analytical methods are best for assessing the purity of 4,4-Dimethyl-2-pentenoic acid?

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. Carboxylic acids often require derivatization (e.g., to their methyl esters) to improve their volatility and chromatographic behavior.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, can be used to analyze the purity without derivatization.[1][13] It is also very effective for quantifying the amount of the (Z)-isomer present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The coupling constants in the ¹H NMR spectrum can be used to confirm the (E)-geometry of the double bond.

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.[9]

Experimental Workflows and Protocols

General Purification Workflow

Caption: Decision workflow for purifying commercial 4,4-Dimethyl-2-pentenoic acid.

Protocol: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a pear-shaped flask to allow for distillation of small volumes.

-

Drying: Ensure the crude material is free of water, as water will interfere with the vacuum.

-

Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

-

Heating: Gently heat the distillation flask in a heating mantle or oil bath. The temperature should be 20-30°C higher than the expected boiling point at the given pressure.[5]

-

Fraction Collection: Collect fractions based on the boiling point and refractive index. Discard the initial forerun, which may contain volatile impurities.

Protocol: Recrystallization

-

Solvent Selection: In a test tube, add a small amount of crude material and a few drops of the chosen solvent. Heat to boiling. If it dissolves, cool to see if crystals form. If it doesn't dissolve, add more solvent in small portions and heat again.

-

Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]

-

Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[14]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Air dry the crystals or dry them in a vacuum oven at a temperature well below the melting point.

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for optimizing the purification of 4,4-Dimethyl-2-pentenoic acid.

References

- BenchChem. (n.d.). Identifying and minimizing side products in 4,4-Dimethyl-2-pentanone synthesis.

- BenchChem. (n.d.). Application Note: Quantitative Analysis of 4,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS).

- Aini, N. M., Yusoff, M. M., & Azhari, H. A. (n.d.).

-

University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

- D'Addario, C., et al. (2013). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics.

- Google Patents. (n.d.). Method of producing alpha, beta-unsaturated carboxylic acid compounds.

- Yoshida, H., & Nakajima, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- Harynuk, J. (2010).

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

-

Wiley. (n.d.). 2-Pentenoic acid, 4,4-dimethyl-, methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

-

Reddit. (2023, March 14). A good method for separating higher carboxylic acids by carbon chain length. Retrieved from [Link]

- Czauderna, M., & Kowalczyk, J. (2016). HPLC separation of some unsaturated and saturated fatty acids.

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

- Wernisch, S., & Wenzig, M. (2024).

-

University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the production of α,β-unsaturated carboxylic acids and salts thereof.

- Alak, A., & Armstrong, D. W. (1986). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. OSTI.GOV.

- Yoshida, H., & Nakajima, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

-

Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentynoic acid, 4,4-dimethyl, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-pentenoic acid.

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Chemistry Steps. (2025, November 23). Preparation of Carboxylic Acids. Retrieved from [Link]

-

GSC Online Press. (2021, July 19). Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-pentenoic acid.

-

ResearchGate. (2022, June 14). Improved extraction and recrystallization of high-quality aleuritic acid from natural resins using a modified technique. Retrieved from [Link]

-

J. Med. Chem. Sci. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

- Azemard, C., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins.

Sources

- 1. hplc.eu [hplc.eu]

- 2. umpir.ump.edu.my [umpir.ump.edu.my]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (E)-4,4-DIMETHYL-2-PENTENOIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. vernier.com [vernier.com]

- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. LabXchange [labxchange.org]

Minimizing byproduct formation in the synthesis of 4,4-Dimethyl-2-pentenoic acid derivatives

Welcome to the Technical Support Center for the synthesis of 4,4-Dimethyl-2-pentenoic acid (also known as tert-butylacrylic acid) and its derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. The extreme steric bulk of the tert-butyl group adjacent to the carbonyl carbon in the starting material, pivalaldehyde (2,2-dimethylpropanal), drastically alters standard reaction kinetics. This guide is designed to help you troubleshoot low yields, minimize byproduct formation, and understand the mechanistic causality behind our recommended protocols.

I. Mechanistic Workflow & Byproduct Pathways

To effectively minimize byproducts, we must first map where they originate. The diagram below illustrates the two primary synthetic routes—the Horner-Wadsworth-Emmons (HWE) olefination and the Knoevenagel-Doebner condensation—alongside their respective kinetic and thermodynamic byproduct traps.

Figure 1: Synthetic pathways for 4,4-Dimethyl-2-pentenoic acid and primary byproduct origins.

II. Quantitative Reaction Diagnostics

When selecting your synthetic route, compare the empirical data. Standard Wittig reactions fail against pivalaldehyde due to the sheer size of the triphenylphosphonium ylide. The table below summarizes the expected outcomes and primary byproducts across different methodologies.

| Synthetic Route | Reagents / Catalyst | Typical Yield (%) | (E):(Z) Selectivity | Primary Byproducts & Impurities |

| Standard Wittig | Ph₃P=CHCO₂Et, n-BuLi | < 10% | Variable | Unreacted aldehyde, Ph₃P=O [1] |

| Standard HWE | (EtO)₂P(O)CH₂CO₂Et, NaH | 75 - 85% | > 95:5 | (Z)-isomer, unreacted pivalaldehyde |

| Knoevenagel-Doebner | Malonic acid, Pyridine/Piperidine | 65 - 75% | > 98:2 | Alkylidene malonic acid (mass [M+44]) |

| Indium-Catalyzed Knoevenagel | Dimethyl malonate, InCl₃, Ac₂O | ~ 68% | > 90:10 | Geminal diacetate intermediates [2] |

III. Troubleshooting FAQs

Q1: Why is my standard Wittig reaction yielding less than 10% of the target pentenoic acid derivative? A1: The failure is strictly steric. Pivalaldehyde features a bulky tert-butyl group directly adjacent to the carbonyl carbon. This extreme steric hindrance blocks the approach of the bulky triphenylphosphonium ylide, leading to near-zero conversion [1]. Solution: Switch to the Horner-Wadsworth-Emmons (HWE) olefination. The phosphonate carbanion used in HWE is significantly smaller, more nucleophilic, and less sterically demanding, allowing it to penetrate the steric shield of the tert-butyl group.

Q2: During the HWE reaction, I am observing a high ratio of the (Z)-isomer byproduct. How can I maximize the (E)-isomer? A2: The stereochemical outcome of the HWE reaction is dictated by the reversibility of the initial addition step (forming the oxyanion intermediate) and the subsequent elimination of the phosphate group. To maximize the thermodynamic (E)-isomer, you must ensure the intermediate has enough energy to equilibrate. Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (THF) and allow the reaction to warm to room temperature or slightly heat it (40 °C). Avoid Still-Gennari modifications (which use bis(trifluoroethyl) phosphonates), as these electron-withdrawing groups accelerate elimination before equilibration can occur, kinetically trapping the (Z)-isomer [1].

Q3: In the Knoevenagel-Doebner condensation route, my LC-MS shows a dominant mass corresponding to [M+44]. What is this byproduct? A3: A mass of[M+44] indicates incomplete decarboxylation. Your reaction has successfully formed the intermediate 2-(2,2-dimethylpropylidene)malonic acid, but it has not fully converted to 4,4-Dimethyl-2-pentenoic acid. Solution: The Doebner modification requires sustained thermal energy to drive the loss of CO₂. Ensure your reaction is refluxing vigorously (typically in pyridine/toluene at >100 °C) for an extended period (12-16 hours). Do not stop the reaction based solely on the disappearance of pivalaldehyde.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. Each protocol includes built-in checkpoints to verify intermediate success before proceeding.

Protocol A: Horner-Wadsworth-Emmons (HWE) Synthesis & Hydrolysis

Objective: Maximize (E)-isomer formation and eliminate unreacted aldehyde.

-

Deprotonation: In a flame-dried flask under N₂, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M). Cool to 0 °C. Dropwise, add triethyl phosphonoacetate (1.2 eq).

-

Causality: NaH is chosen over organolithiums to prevent nucleophilic attack on the ester and to avoid lithium salts that can disrupt stereoselectivity.

-

Validation Checkpoint 1: The evolution of H₂ gas will be visible. Stir until the solution becomes completely clear, indicating full formation of the phosphonate carbanion.

-

-

Aldehyde Addition: Add pivalaldehyde (1.0 eq) dropwise at 0 °C.

-

Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Causality: Warming the reaction allows the sterically hindered oxyanion intermediate to equilibrate to the more thermodynamically stable anti conformation, ensuring high (E)-selectivity.

-

-

Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Hydrolysis: Dissolve the crude ethyl 4,4-dimethyl-2-pentenoate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 12 hours.

-

Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1). The ester starting material should be completely consumed. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the free 4,4-Dimethyl-2-pentenoic acid.

-

Protocol B: Knoevenagel-Doebner Condensation

Objective: Ensure complete decarboxylation to prevent the [M+44] malonic acid byproduct.

-

Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark trap, combine pivalaldehyde (1.0 eq), malonic acid (1.5 eq), pyridine (3.0 eq), and a catalytic amount of piperidine (0.1 eq).

-

Condensation & Decarboxylation: Heat the mixture to 110 °C.

-

Causality: The Dean-Stark trap removes water generated during the condensation, driving the equilibrium forward. The high temperature is strictly required to overcome the activation energy barrier for the decarboxylation of the sterically hindered alkylidene malonic acid intermediate.

-

-

Monitoring: Reflux for 16 hours.

-

Validation Checkpoint 1: Take an aliquot, perform a mini-workup (dilute with EtOAc, wash with 1M HCl), and check LC-MS. You must confirm the disappearance of the [M+44] peak (m/z ~172) and the presence of the product peak (m/z 128) [2].

-

-

Workup: Cool to room temperature, pour into an ice-cold solution of 2M HCl to neutralize the pyridine. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the predominantly (E)-4,4-Dimethyl-2-pentenoic acid.

V. References

-

Miura, K., et al. "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter." The Journal of Organic Chemistry, ACS Publications, 2015.[Link]

Addressing poor resolution in the chromatographic separation of 4,4-Dimethyl-2-pentenoic acid

Welcome to the technical support center for the chromatographic analysis of 4,4-Dimethyl-2-pentenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to overcome common resolution challenges in your experiments.

Troubleshooting Guide: Addressing Poor Resolution

Poor resolution in the chromatographic separation of 4,4-Dimethyl-2-pentenoic acid can manifest as overlapping peaks, broad peaks, or peak tailing. A systematic approach is crucial for efficiently diagnosing and resolving these issues.

Q1: My primary issue is co-elution or significant peak overlap with an adjacent peak. How can I improve the separation?

Peak overlap is a clear indication of inadequate selectivity (α) or efficiency (N) in your chromatographic system.[1] Here’s a logical workflow to address this:

Caption: Troubleshooting workflow for peak co-elution.

Step-by-Step Protocol:

-

Optimize Mobile Phase pH: For an ionizable compound like 4,4-Dimethyl-2-pentenoic acid, the pH of the mobile phase is a powerful tool for controlling retention and selectivity.[2][3] The carboxylic acid group will be in its neutral (more retained in reversed-phase) or ionized (less retained) state depending on the pH.

-

Underlying Principle: When the mobile phase pH is equal to the pKa of an analyte, the analyte exists in a 50:50 mixture of its ionized and non-ionized forms, which can lead to peak broadening or splitting.[3] For robust separations, it is advisable to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.

-

-

Adjust Organic Modifier Concentration: The ratio of your organic solvent (e.g., acetonitrile or methanol) to water will directly impact the retention time of your analyte.

-

Actionable Advice: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks. For an isocratic method, systematically decrease the percentage of the organic modifier to increase retention and potentially improve resolution.

-

-

Evaluate Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity.

-

Actionable Advice: If pH and solvent ratio adjustments are insufficient, consider trying a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase could offer different selectivity for your analyte and any co-eluting impurities.

-

-

Modify Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[4][5]

Q2: The peak for 4,4-Dimethyl-2-pentenoic acid is broad and tailing. What are the likely causes and solutions?

Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Steps:

| Potential Cause | Explanation | Recommended Solution |

| Secondary Silanol Interactions | The carboxylic acid group of your analyte can interact with free silanol groups on the silica backbone of the stationary phase, leading to peak tailing. | Lower the mobile phase pH (e.g., to 2.5-3.0 with 0.1% formic or phosphoric acid) to suppress the ionization of the silanol groups. Alternatively, use a well-end-capped, high-purity silica column. |

| Column Overload | Injecting too much sample can saturate the stationary phase, causing poor peak shape.[6] | Reduce the injection volume or dilute your sample. |

| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[6] | Use tubing with a smaller internal diameter and ensure the length is as short as possible. |

| Mobile Phase and Sample Solvent Mismatch | If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion. | Ideally, dissolve your sample in the initial mobile phase. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for the analysis of 4,4-Dimethyl-2-pentenoic acid?

While a specific, validated method for 4,4-Dimethyl-2-pentenoic acid is not widely published, a good starting point can be derived from methods for similar compounds, such as 4,4-Dimethyl-2-pentanone.[5]

| Parameter | Recommendation |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 60% A / 40% B, hold for 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: The UV absorbance of 4,4-Dimethyl-2-pentenoic acid is expected to be low, so detection at a lower wavelength like 210 nm is recommended. For higher sensitivity, derivatization may be necessary.

Q2: How does the structure of 4,4-Dimethyl-2-pentenoic acid influence its chromatographic behavior?

The structure of 4,4-Dimethyl-2-pentenoic acid (Molecular Formula: C7H12O2, Molecular Weight: 128.17 g/mol ) contains a carboxylic acid functional group and a carbon-carbon double bond.[7][8]

-

Carboxylic Acid Group: This is the most influential feature. Its pKa will determine the ionization state at a given pH, which in turn dictates its retention in reversed-phase HPLC.

-

Double Bond: The double bond provides a chromophore for UV detection, although it is not a strong one.

-

Alkyl Chain: The dimethylpentyl structure makes the molecule relatively hydrophobic when the carboxylic acid is in its neutral form.

Q3: Could there be issues with the solubility of 4,4-Dimethyl-2-pentenoic acid in my mobile phase?

4,4-Dimethyl-2-pentenoic acid is expected to be soluble in common HPLC solvents like methanol and acetonitrile. It will also have some solubility in water, particularly at a pH where the carboxylic acid group is ionized. If you suspect solubility issues, especially in highly aqueous mobile phases, consider preparing your stock solution in methanol or acetonitrile.

Q4: Is chiral separation a concern for 4,4-Dimethyl-2-pentenoic acid?

Based on its structure, 4,4-Dimethyl-2-pentenoic acid itself is not chiral. However, related compounds in your sample may be. If you need to separate enantiomers of a similar chiral carboxylic acid, specialized chiral stationary phases would be required.

References

-

Cipac. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

-

Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606–609. Retrieved from [Link]

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethylpent-2-enoic acid. Retrieved from [Link]

-

ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of stationary phase hydrophobicity and mobile phase composition on the separation of carboxylic acids in ion chromatography. Retrieved from [Link]

-

AIT. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

Sources

- 1. 4,4-二甲基-2-戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 溶剂混溶性表 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. cipac.org [cipac.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- | SIELC Technologies [sielc.com]

- 7. (E)-4,4-DIMETHYL-2-PENTENOIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. scbt.com [scbt.com]

Validation & Comparative

A Comparative Analysis of 4,4-Dimethyl-2-pentenoic Acid and Straight-Chain Fatty Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, a nuanced understanding of how fatty acid structure dictates biological function is paramount. This guide provides an in-depth, objective comparison of the biological activities of the branched-chain fatty acid (BCFA) 4,4-Dimethyl-2-pentenoic acid against its well-characterized straight-chain fatty acid (SCFA) counterparts. By synthesizing established principles of fatty acid metabolism and signaling with detailed experimental methodologies, this document serves as a critical resource for those investigating metabolic diseases, inflammation, and novel therapeutic agents.

Introduction: The Significance of Fatty Acid Structure

Fatty acids, fundamental components of cellular structures and key players in energy metabolism and signaling, are broadly classified by the presence or absence of branches in their hydrocarbon chains. Straight-chain fatty acids (SCFAs), such as palmitic acid and stearic acid, are the most common types in mammals and have been extensively studied for their roles in health and disease. In contrast, branched-chain fatty acids (BCFAs), characterized by one or more methyl groups along their carbon backbone, are less abundant but possess distinct and increasingly recognized biological activities.

The presence of methyl groups, as seen in 4,4-Dimethyl-2-pentenoic acid, introduces steric hindrance that significantly alters the molecule's physicochemical properties. This structural difference is the primary determinant of its unique metabolic fate and signaling capabilities when compared to linear fatty acids. This guide will explore the downstream consequences of this structural divergence.

Comparative Biological Activities: A Data-Driven Overview

While direct experimental data on 4,4-Dimethyl-2-pentenoic acid is limited, we can infer its likely biological activities based on the known effects of other short-chain BCFAs and contrast them with the well-documented activities of SCFAs. The following table summarizes these expected differences, providing a framework for experimental validation.

| Biological Parameter | 4,4-Dimethyl-2-pentenoic Acid (Inferred) | Straight-Chain Fatty Acids (e.g., Palmitic Acid) | Straight-Chain Fatty Acids (e.g., Stearic Acid) |

| Inflammatory Response | Likely anti-inflammatory or immunomodulatory.[1][2][3][4] | Pro-inflammatory.[5][6][7][8] | Generally considered less pro-inflammatory than palmitic acid. |

| Metabolic Signaling | Potential activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][9][10][11][12] | Activator of Toll-like receptors (TLRs), particularly TLR4, leading to inflammatory signaling.[6][7] | Less potent TLR4 agonist compared to palmitic acid. |

| Cytotoxicity | Expected to have lower cytotoxicity compared to saturated SCFAs. | Can induce lipotoxicity and apoptosis in various cell types at high concentrations.[13] | Generally less cytotoxic than palmitic acid. |

| Metabolic Fate | Undergoes α- and ω-oxidation. May not be a substrate for β-oxidation due to methyl branching. | Primarily metabolized through β-oxidation for energy production. | Primarily metabolized through β-oxidation. |

| Receptor Activation | Potential ligand for G-protein coupled receptors (GPCRs) with affinity for BCFAs. | Ligand for GPCRs such as GPR40 (FFAR1) and GPR120 (FFAR4).[14][15][16][17][18] | Ligand for GPCRs with varying affinities. |

Delving into the Mechanisms: Signaling Pathways

The differential biological activities of branched-chain and straight-chain fatty acids stem from their engagement with distinct cellular signaling pathways.